molecular formula C10H13NO5S B2711783 4-Methanesulfonyl-2-nitro-1-(propan-2-yloxy)benzene CAS No. 848178-51-8

4-Methanesulfonyl-2-nitro-1-(propan-2-yloxy)benzene

Cat. No.: B2711783
CAS No.: 848178-51-8
M. Wt: 259.28
InChI Key: CCEADYZDOBHDRL-UHFFFAOYSA-N
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Description

4-Methanesulfonyl-2-nitro-1-(propan-2-yloxy)benzene is an organic compound with the molecular formula C10H13NO5S and a molecular weight of 259.28 g/mol It is characterized by the presence of a methanesulfonyl group, a nitro group, and an isopropoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methanesulfonyl-2-nitro-1-(propan-2-yloxy)benzene typically involves the following steps :

    Formation of the Isopropoxy Group: A solution of potassium hexamethyldisilazide (KHMDS) in toluene is added dropwise to a mixture of isopropanol and tetrahydrofuran (THF) at 0°C. This reaction forms the isopropoxy intermediate.

    Introduction of the Methanesulfonyl Group: The intermediate is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to introduce the methanesulfonyl group.

    Nitration: The final step involves the nitration of the benzene ring using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Bulk manufacturing involves precise control of temperature, pressure, and reagent concentrations to achieve consistent product quality .

Chemical Reactions Analysis

Types of Reactions

4-Methanesulfonyl-2-nitro-1-(propan-2-yloxy)benzene undergoes various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The isopropoxy group can be oxidized to form corresponding carbonyl compounds using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Bases: Triethylamine, potassium carbonate.

    Solvents: Toluene, THF, methanol.

Major Products Formed

    Reduction: 4-Methanesulfonyl-2-amino-1-(propan-2-yloxy)benzene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Corresponding carbonyl compounds.

Scientific Research Applications

4-Methanesulfonyl-2-nitro-1-(propan-2-yloxy)benzene has several scientific research applications :

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methanesulfonyl-2-nitro-1-(propan-2-yloxy)benzene depends on its chemical structure and the specific reactions it undergoes. The nitro group can participate in redox reactions, while the methanesulfonyl group can act as a leaving group in substitution reactions. The isopropoxy group can influence the compound’s solubility and reactivity .

Comparison with Similar Compounds

Similar Compounds

    4-Methanesulfonyl-2-nitro-1-(methoxy)benzene: Similar structure but with a methoxy group instead of an isopropoxy group.

    4-Methanesulfonyl-2-nitro-1-(ethoxy)benzene: Similar structure but with an ethoxy group instead of an isopropoxy group.

    4-Methanesulfonyl-2-nitro-1-(butoxy)benzene: Similar structure but with a butoxy group instead of an isopropoxy group.

Uniqueness

4-Methanesulfonyl-2-nitro-1-(propan-2-yloxy)benzene is unique due to the presence of the isopropoxy group, which can influence its chemical reactivity and physical properties. This makes it distinct from other similar compounds with different alkoxy groups .

Properties

IUPAC Name

4-methylsulfonyl-2-nitro-1-propan-2-yloxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO5S/c1-7(2)16-10-5-4-8(17(3,14)15)6-9(10)11(12)13/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCEADYZDOBHDRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)S(=O)(=O)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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